

2-Bromo-3,4,6-trimethylaniline structural elucidation

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Compound of Interest

Compound Name: 2-Bromo-3,4,6-trimethylaniline

CAS No.: 102236-50-0

Cat. No.: B034269

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An in-depth technical guide for the structural elucidation of highly substituted aromatic building blocks requires a rigorous, orthogonal approach. As a Senior Application Scientist, I approach the characterization of **2-Bromo-3,4,6-trimethylaniline** not merely as a checklist of analytical tests, but as a self-validating system where each technique compensates for the blind spots of the others.

This whitepaper details the causality, methodologies, and logical frameworks required to unambiguously confirm the structure and regiochemistry of this specific halogenated aniline.

Molecular Topology & Physicochemical Baseline

Before initiating any analytical workflow, we must establish the theoretical baseline of the target molecule. **2-Bromo-3,4,6-trimethylaniline** (CAS: 102236-50-0) is a sterically congested, highly substituted benzene derivative. The presence of a primary amine, a heavy halogen (bromine), and three electron-donating methyl groups dictates its reactivity and its spectral signatures.

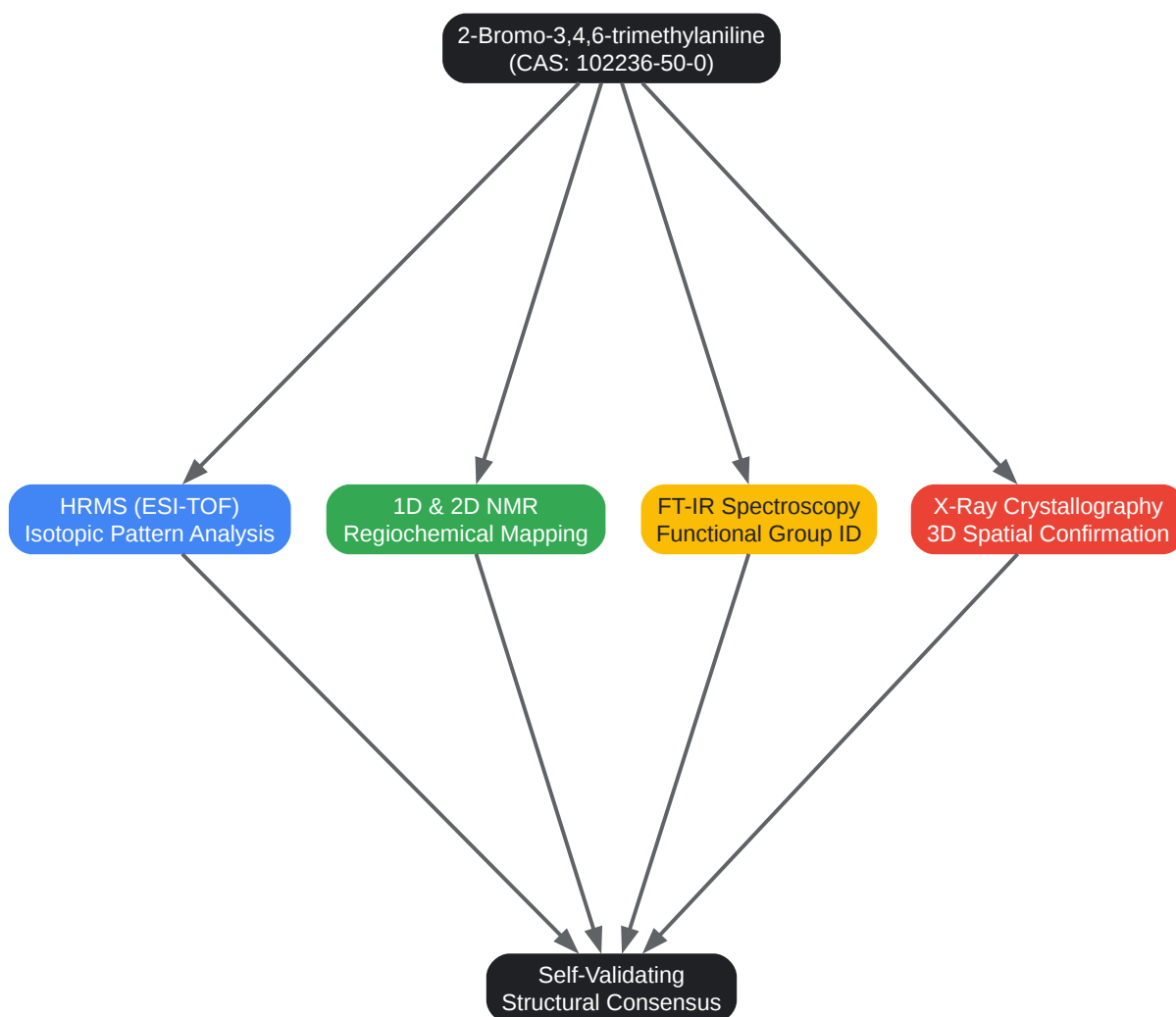
Table 1: Fundamental Physicochemical Properties

Property	Value
IUPAC Name	2-Bromo-3,4,6-trimethylaniline
CAS Registry Number	102236-50-0
Molecular Formula	C ₉ H ₁₂ BrN
Monoisotopic Mass	213.0153 Da
SMILES String	<chem>CC1=CC(=C(C(=C1C)Br)N)C</chem>

| Degree of Unsaturation | 4 (Benzene ring) |

Data sourced from the [\[1\]](#) and [\[2\]](#).

To validate this topology, we employ a multi-modal analytical quadrumvirate: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography (XRD).



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Multi-modal analytical workflow for the structural elucidation of **2-Bromo-3,4,6-trimethylaniline**.

High-Resolution Mass Spectrometry (HRMS) The Causality of Isotopic Signatures

The first step in our self-validating system is confirming the exact molecular formula. We utilize HRMS not just for exact mass, but for isotopic pattern analysis. Bromine exists in nature as two stable isotopes, ^{79}Br and ^{81}Br , in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the mass spectrum of **2-Bromo-3,4,6-trimethylaniline** must exhibit a distinct doublet separated by 2 Da ($[\text{M}+\text{H}]^+$ at m/z 214.02 and 216.02) with equal intensity. If this 1:1 doublet is absent, the molecule is not a mono-brominated species.

Step-by-Step LC-HRMS Protocol

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 $\mu\text{g}/\text{mL}$ using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to promote protonation).
- **Ionization:** Inject 2 μL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode (ESI^+).
- **Acquisition:** Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over an m/z range of 100–1000 with a mass resolution of >60,000.
- **Data Processing:** Extract the $[\text{M}+\text{H}]^+$ ion chromatogram. Verify that the mass error is <5 ppm compared to the theoretical monoisotopic mass of 214.0231 Da ($[\text{C}_9\text{H}_{13}\text{BrN}]^+$).

Nuclear Magnetic Resonance (NMR) Spectroscopy The Causality of Regiochemical Mapping

While HRMS confirms what atoms are present, NMR dictates where they are. The benzene ring in this molecule has only one unsubstituted position (C-5). Consequently, the ^1H NMR spectrum will yield a single aromatic proton peak.

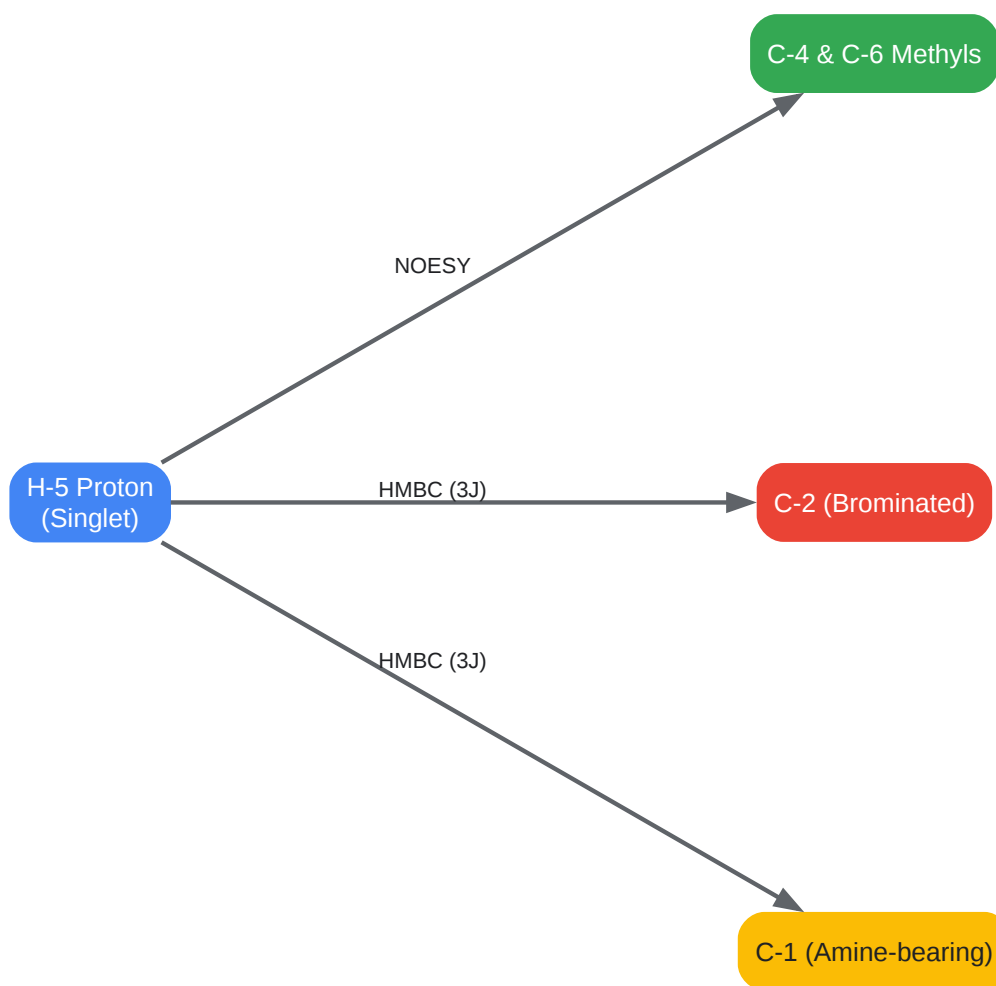
However, 1D NMR alone cannot distinguish **2-Bromo-3,4,6-trimethylaniline** from its positional isomers (e.g., 3-bromo-2,4,6-trimethylaniline). To solve this, we rely on 2D Heteronuclear

Multiple Bond Correlation (HMBC). By observing the 3-bond ($^3J_{CH}$) couplings from the sole aromatic proton (H-5) to the surrounding carbons, we can map the exact regiochemistry. H-5 will show strong 3J correlations to C-1 (the amine-bearing carbon) and C-3 (a methyl-bearing carbon), locking the structure into place.

Table 2: Expected 1H NMR Assignments (in $CDCl_3$)

Nucleus	Position	Expected Shift (ppm)	Multiplicity	Integration
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| 1H | C-5 | ~6.85 | Singlet (s) | 1H | | 1H | C-3, C-4, C-6 | ~2.10 - 2.40 | 3 x Singlets (s) | 9H (3H each) | | 1H | N-H (Amine) | ~3.80 | Broad Singlet (br s) | 2H |



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Key 2D NMR correlations (HMBC/NOESY) establishing the regiochemistry of the aromatic ring.

Step-by-Step NMR Protocol

- **Sample Preparation:** Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **1D Acquisition:** Transfer to a 5 mm NMR tube. Acquire ^1H NMR (16 scans, relaxation delay 2s) and ^{13}C NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer.
- **2D Acquisition:** Acquire gradient-selected HSQC (to link protons to their direct carbons) and HMBC (to establish 2- and 3-bond carbon-proton connectivity).
- **Processing:** Apply Fourier transform, phase correction, and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy The Causality of Functional Group Verification

FT-IR acts as a rapid, orthogonal check for the functional groups suggested by NMR. The primary amine ($-\text{NH}_2$) will exhibit a characteristic doublet in the high-frequency region due to symmetric and asymmetric N–H stretching vibrations (typically between 3300 cm^{-1} and 3500 cm^{-1}). Furthermore, the heavy C–Br bond will manifest as a sharp, distinct stretch in the fingerprint region ($500\text{--}600\text{ cm}^{-1}$).

Step-by-Step FT-IR Protocol

- **Background Collection:** Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm^{-1} resolution).
- **Sample Application:** Place 1–2 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.
- **Acquisition:** Scan from 4000 cm^{-1} to 400 cm^{-1} .
- **Analysis:** Identify the N–H doublet and the low-frequency C–Br stretch to validate the presence of the bromoaniline moiety.

X-Ray Crystallography (XRD)

The Causality of 3D Spatial Confirmation

While NMR and MS provide connectivity and composition, Single-Crystal X-Ray Diffraction provides absolute 3D spatial arrangement. As demonstrated in structural studies of related compounds like p-bromoaniline, halogenated anilines often form distinct crystal lattices driven by weak van der Waals interactions and N–H⋯N or N–H⋯Br hydrogen bonding networks[3] [4]. XRD will definitively prove the steric relationship between the bulky bromine atom and the adjacent methyl groups, validating the entire structural hypothesis.

Step-by-Step XRD Protocol

- **Crystallization:** Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of acetone and chloroform. Allow the solvent to slowly evaporate at 273 K over 48–72 hours until suitable single crystals form.
- **Mounting:** Select a crystal with dimensions of approximately 0.40×0.40×0.25 mm . Mount it on a glass fiber using perfluoropolyether oil and cool it to 120 K under a nitrogen stream.
- **Data Collection:** Collect diffraction intensity data using a diffractometer equipped with Mo K α radiation ($\lambda=0.71073\text{\AA}$).
- **Refinement:** Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R-factor is <5% .

Conclusion: The Self-Validating Consensus

The structural elucidation of **2-Bromo-3,4,6-trimethylaniline** is achieved when all four analytical pillars align. The HRMS isotopic pattern confirms the presence of exactly one bromine atom and the correct molecular formula. The FT-IR confirms the primary amine and carbon-halogen bond. The 2D NMR HMBC correlations lock the bromine and methyl groups into their exact regiochemical positions on the benzene ring. Finally, X-ray crystallography provides the undeniable 3D proof of the molecule's atomic coordinates. When these datasets agree without contradiction, the structure is considered unambiguously elucidated.

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- To cite this document: BenchChem. [2-Bromo-3,4,6-trimethylaniline structural elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b034269/docs#2-bromo-3-4-6-trimethylaniline-structural-elucidation\]](https://www.benchchem.com/product/b034269/docs#2-bromo-3-4-6-trimethylaniline-structural-elucidation)

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